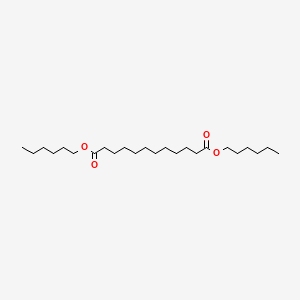![molecular formula C44H31N4OP B8245715 Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide](/img/structure/B8245715.png)
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is a complex organic compound with the molecular formula C44H31N4OP This compound is known for its unique structure, which includes a phosphine oxide core and benzimidazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide typically involves the reaction of 1-phenyl-1H-benzoimidazole with a phosphine oxide precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The benzimidazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives and phosphine oxide or phosphine compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and benzimidazole groups. These interactions can lead to the modulation of various biochemical pathways, including those involved in electron transport and fluorescence. The compound’s strong polarity and π-electrons contribute to its ability to passivate defects and improve charge transport in materials .
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Similar structure but with three benzimidazole groups.
2,4,6-Tris(4-(1-phenyl-1H-benzo[d]imidazol)phenyl)-1,3,5-triazine: Contains a triazine ring core instead of a phosphine oxide core.
Uniqueness
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is unique due to its specific combination of a phosphine oxide core and benzimidazole groups, which imparts distinct photophysical and electronic properties. This makes it particularly valuable in applications requiring high stability and efficient charge transport .
Propiedades
IUPAC Name |
1-phenyl-2-[4-[phenyl-[4-(1-phenylbenzimidazol-2-yl)phenyl]phosphoryl]phenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXFVABDARJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N4OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5S,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-methylidene-3a,6a-dihydrofuro[2,3-d][1,3]dioxole](/img/structure/B8245648.png)


![2-[(Benzyloxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B8245684.png)


![4-[[(3R)-8-chloro-2,5-dioxo-3-(pyridin-2-ylmethyl)-1,3-dihydro-1,4-benzodiazepin-4-yl]methyl]-N-(5-methoxypyridin-2-yl)-2-methylbenzamide](/img/structure/B8245700.png)
![5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole](/img/structure/B8245721.png)
![2,5-bis[4-(N-phenylanilino)phenyl]benzaldehyde](/img/structure/B8245730.png)
![5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine](/img/structure/B8245731.png)
![2,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9H-carbazole](/img/structure/B8245739.png)

